4-Chloro-2,3-difluorobromobenzene

Description

Overview of Polyhalogenated Aromatic Compounds in Contemporary Chemistry

Polyhalogenated aromatic compounds (PACs) are a broad class of organic molecules characterized by the presence of multiple halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring system. nih.gov These compounds are subjects of extensive study across various scientific disciplines due to their widespread presence in the environment and their diverse applications in industry. nih.govnih.gov Their unique properties, imparted by the number, type, and position of the halogen substituents, make them crucial in fields ranging from medicinal chemistry to materials science. numberanalytics.comtaylorandfrancis.com

Significance of Halogenation in Modulating Molecular Properties

The introduction of halogen atoms into an aromatic ring significantly alters a molecule's physicochemical properties. numberanalytics.com Halogenation can influence a compound's lipophilicity, thermal stability, metabolic stability, and electronic characteristics. taylorandfrancis.comnih.gov For instance, fluorination can enhance a drug's bioavailability and metabolic resistance, while the presence of heavier halogens like bromine and iodine can facilitate intersystem crossing, a phenomenon utilized in photodynamic therapy and the development of phosphorescent materials. taylorandfrancis.comnih.gov The electronegativity and size of the halogen atom play a crucial role in these modifications, allowing for the fine-tuning of molecular properties for specific applications. nih.govchemistrytalk.org

The ability to introduce halogens into a molecule also opens up avenues for further chemical modifications. Halogenated aromatic compounds serve as versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of more complex molecular architectures. taylorandfrancis.com

Historical Context of Research on Halogenated Aromatics

The study of halogenated aromatic compounds has a long history, dating back to the 19th century with early discoveries in disinfection. numberanalytics.com The 20th century saw a surge in the synthesis and application of these compounds, leading to the development of numerous commercial products, including pesticides, flame retardants, and plastics. nih.govmt.com However, the persistence and potential toxicity of some polyhalogenated aromatic hydrocarbons (PAHs), such as polychlorinated biphenyls (PCBs) and dioxins, raised significant environmental and health concerns, leading to restrictions on their use. nih.govresearchgate.net This has spurred research into the environmental fate, microbial degradation, and toxicological effects of these compounds. researchgate.net Current research focuses on developing greener synthetic methods and designing halogenated compounds with improved safety profiles and specific functionalities. science.gov

Positioning of 4-Chloro-2,3-difluorobromobenzene within the Halogenated Benzene (B151609) Class

Structural Uniqueness and Substituent Pattern

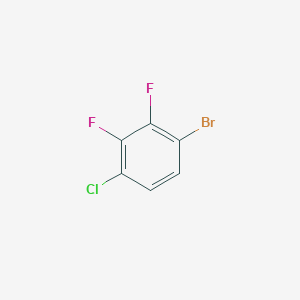

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrClF₂. nih.gov Its structure is characterized by a benzene ring substituted with one bromine atom, one chlorine atom, and two fluorine atoms. The specific arrangement of these halogens—bromine at position 1, chlorine at position 4, and fluorine atoms at positions 2 and 3—creates a distinct substitution pattern that influences its reactivity and potential applications. nih.gov This unique arrangement of different halogens on the benzene ring makes it an interesting subject for studying the interplay of various electronic and steric effects.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 1-bromo-4-chloro-2,3-difluorobenzene nih.gov |

| CAS Number | 1000574-47-9 nih.gov |

| Molecular Formula | C₆H₂BrClF₂ nih.gov |

| Molecular Weight | 227.43 g/mol nih.gov |

| InChIKey | NLNGUQIWICXNKO-UHFFFAOYSA-N nih.gov |

Relevance as a Multifunctional Halogenated Building Block

The presence of three different types of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring makes this compound a highly versatile and multifunctional building block in organic synthesis. mt.com The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, enabling the stepwise introduction of various functional groups. For instance, the more reactive C-Br bond can participate in cross-coupling reactions while leaving the C-Cl and C-F bonds intact for subsequent modifications. This regioselective reactivity is highly valuable in the synthesis of complex molecules for pharmaceuticals and advanced materials. ossila.com

Research Trajectories and Unanswered Questions Pertaining to Complex Halogenated Aromatics

The field of complex halogenated aromatics continues to evolve, with several key research trajectories and unanswered questions. A major focus is on the development of more selective and efficient methods for their synthesis, particularly for creating specific isomers with desired properties. chemicalbook.com There is also a growing interest in understanding the intricate structure-property relationships to design novel functional molecules for applications in areas like electronics, optics, and medicine.

Key research questions include:

How can we achieve perfect regioselectivity in the synthesis of polyhalogenated benzenes with multiple different halogen substituents?

What are the precise effects of specific halogen substitution patterns on the electronic and photophysical properties of aromatic systems?

Can we design and synthesize complex halogenated aromatics with enhanced biodegradability to minimize their environmental impact?

What are the full potentials of these compounds as building blocks for the creation of new catalysts, polymers, and bioactive molecules?

Addressing these questions will require a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and thorough experimental characterization.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGUQIWICXNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2,3 Difluorobromobenzene

Advanced Synthetic Strategies for Halogenated Fluorobenzene Derivatives

The construction of complex halogenated aromatic compounds like 4-Chloro-2,3-difluorobromobenzene necessitates sophisticated synthetic approaches that allow for the controlled introduction of multiple, different halogen atoms onto a benzene (B151609) ring.

Regioselective Bromination and Fluorination Techniques

The precise placement of bromine and fluorine atoms on the benzene ring is paramount in the synthesis of the target molecule. The regioselectivity of these halogenation reactions is influenced by the directing effects of the substituents already present on the ring and the reaction conditions employed.

Direct bromination of m-difluorobenzene is known to selectively produce 1-bromo-2,4-difluorobenzene, not the desired 3-chloro isomer. google.com Achieving the correct substitution pattern often requires multi-step sequences. One documented approach involves the bromination of 2,4-difluoroaniline (B146603) to yield 2-bromo-4,6-difluoroaniline. google.com This intermediate can then undergo further reactions to introduce the chloro group at the desired position.

Fluorination reactions on substituted benzenes also demand careful control. While direct fluorination with elemental fluorine is often too reactive and non-selective, alternative methods using nucleophilic or electrophilic fluorine sources are employed. youtube.comrsc.org For instance, the Sandmeyer reaction, a well-established method for introducing halogens, can be adapted for fluorination, although it's more commonly used for bromination and chlorination. google.com

A study on the electrophilic aromatic bromination of substituted benzenes, including anisole (B1667542) and nitrobenzene, provides insights into the factors governing regioselectivity. rsc.org The study highlights that the directing effects of substituents (ortho/para for electron-donating groups and meta for electron-withdrawing groups) are a result of a combination of electron delocalization and non-covalent interactions. rsc.org

Chlorination Approaches for Substituted Benzene Rings

The introduction of a chlorine atom onto an already substituted benzene ring is a critical step in the synthesis of this compound. The position of chlorination is dictated by the directing effects of the existing fluorine and bromine atoms. Halogens are generally considered ortho, para-directing groups, although they are deactivating. acs.org

The chlorination of a difluorobromobenzene precursor would likely be directed by the combined electronic and steric influences of the existing halogens. The specific isomer required, this compound, has the chlorine atom positioned para to the bromine and meta to one of the fluorine atoms. cymitquimica.com This substitution pattern suggests a carefully chosen starting material and chlorinating agent are necessary to achieve the desired regiochemistry.

One general method for the chlorination of aromatic compounds is electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. chemguide.co.uk The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine. libretexts.orglibretexts.org

Multi-step Synthetic Sequences and Intermediate Formation

Given the specific substitution pattern of this compound, a multi-step synthetic sequence is almost certainly required. A plausible route could start with a difluoroaniline derivative. For example, a process for preparing 1-bromo-3,5-difluorobenzene (B42898) begins with 3,5-difluoroaniline, which undergoes diazotization and a subsequent Sandmeyer reaction. google.com While this produces a different isomer, it illustrates the general strategy of using anilines as precursors for halogenated benzenes.

A patent describes a synthesis that begins with the lithiation of a substituted benzene followed by reaction with an electrophile to introduce the desired substituent. googleapis.com For instance, 3-Chloro-2,4-difluoro-bromobenzene has been synthesized by treating a solution of diisopropylamine (B44863) with n-butyllithium to form lithium diisopropylamide (LDA), a strong base, which then deprotonates a precursor molecule, followed by quenching with an appropriate electrophile. googleapis.com

Another example of a multi-step synthesis involves the preparation of 1-bromo-4-chloro-2-fluorobenzene (B27433) from 4-chloro-2-fluoroaniline. chemicalbook.com This process involves diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by a Sandmeyer reaction using freshly prepared cuprous bromide. chemicalbook.com This highlights the utility of amino groups as synthetic handles that can be converted to various halogens.

A one-pot method for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690) has also been reported. google.com This procedure involves forming a salt with sulfuric acid, followed by the addition of cuprous iodide and potassium iodide, and then diazotization with sodium nitrite. google.com This approach streamlines the process by combining diazotization and iodination in a single reaction vessel.

Catalytic and Mechanistic Investigations in Synthesis

The efficiency and selectivity of halogenation reactions are often critically dependent on the choice of catalyst and a thorough understanding of the reaction mechanism.

Role of Catalysts in Halogenation Reactions

Catalysts play a pivotal role in activating halogens for electrophilic aromatic substitution. For chlorination and bromination, Lewis acids like iron(III) halides (FeX₃) or aluminum halides (AlX₃) are commonly used. chemguide.co.uklibretexts.orglibretexts.org These catalysts polarize the halogen-halogen bond, making one of the halogen atoms more electrophilic and thus more reactive towards the electron-rich benzene ring. libretexts.orglibretexts.org Iron is often used in practice because it is cheaper and reacts with the halogen to form the active iron(III) halide catalyst in situ. chemguide.co.uk

In the context of producing specific isomers, shape-selective catalysts such as zeolites have been investigated. For example, NaY zeolite has been used to catalyze the para-bromination of toluene (B28343). google.com Zeolites can provide a constrained environment that favors the formation of one isomer over others due to steric hindrance within their pores.

For the Sandmeyer reaction, copper(I) salts, such as cuprous bromide or cuprous chloride, are essential catalysts. google.comchemicalbook.com They facilitate the conversion of the diazonium salt intermediate to the corresponding aryl halide.

The synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene utilizes cuprous iodide as a catalyst in a one-pot diazotization and iodination reaction. google.com The presence of the copper catalyst is crucial for the immediate reaction of the diazonium salt with iodide, which minimizes the formation of byproducts. google.com

| Reaction | Catalyst | Role of Catalyst |

| Electrophilic Chlorination/Bromination | Iron (Fe) or Aluminum Halide (AlX₃) | Polarizes the halogen-halogen bond, increasing electrophilicity. |

| Sandmeyer Reaction | Copper(I) Halide (CuX) | Facilitates the conversion of a diazonium salt to an aryl halide. |

| Selective para-Bromination | NaY Zeolite | Provides a shape-selective environment favoring the para isomer. |

| One-pot Diazotization/Iodination | Cuprous Iodide (CuI) | Catalyzes the immediate reaction of the diazonium salt with iodide. |

Grignard Reagent Formation and Reactivity in Polyhalogenated Systems

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgbyjus.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgquora.com The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom. libretexts.org

The formation and reactivity of Grignard reagents in polyhalogenated systems present unique challenges and opportunities. The reactivity of halogens in Grignard formation follows the order I > Br > Cl >> F. uni-muenchen.de This differential reactivity can sometimes be exploited for selective reactions. In highly electron-poor systems, such as tetra- or penta-fluorobenzene derivatives, even the exchange of a chlorine atom to form a Grignard reagent is possible. uni-muenchen.de

However, the presence of multiple halogens can also lead to side reactions. It is important to control the reaction conditions carefully to ensure the desired Grignard reagent is formed. The preparation of Grignard reagents must be conducted under strictly anhydrous conditions, as they react readily with water to decompose back to the corresponding hydrocarbon. byjus.combyjus.com

Once formed, the Grignard reagent from a polyhalogenated benzene can be used in various coupling reactions. For instance, in the presence of a suitable catalyst like tris(acetylacetonato)iron(III), a Grignard reagent can couple with another aryl halide. wikipedia.org Nickel chloride is also an effective catalyst for the coupling of aryl Grignard reagents with aryl halides. wikipedia.org This allows for the construction of more complex aromatic structures.

Optimization of Grignard Reaction Conditions for Halogenated Benzene

The formation of a Grignard reagent from a halogenated benzene is a foundational step in many synthetic routes. The efficiency and success of this reaction are highly dependent on carefully optimized conditions, particularly when multiple halogens are present. Key factors for optimization include the choice of solvent and the use of salt additives.

Commonly used ether solvents like diethyl ether and tetrahydrofuran (THF) play a crucial role. While THF is a frequent choice, studies on related systems have shown that reactions can fail in THF or dioxane but proceed with high yield in diethyl ether. researchgate.net The use of halogen-containing solvents has also been explored to enhance the coordination of the organomagnesium species to the substrate. researchgate.net

A significant advancement in Grignard chemistry is the development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). sigmaaldrich.com The addition of LiCl is critical as it breaks up the polymeric aggregates that Grignard reagents typically form in solution. sigmaaldrich.com This disaggregation leads to a dramatic increase in the rate and efficiency of the magnesium-halogen exchange. sigmaaldrich.combohrium.com The resulting reagents exhibit enhanced reactivity and solubility, allowing the reaction to proceed under milder conditions and with greater tolerance for other functional groups on the aromatic ring. sigmaaldrich.com

Table 1: Effect of Solvents on Grignard Addition Reactions This table is illustrative, based on findings for related halogenated compounds.

| Entry | Solvent | Result | Reference |

| 1 | Tetrahydrofuran (THF) | No desired product observed | researchgate.net |

| 2 | Dioxane | No desired product observed | researchgate.net |

| 3 | Diethyl ether | 92% yield of desired product | researchgate.net |

Grignard Exchange Reactions and Selectivity

In polyhalogenated compounds such as this compound, the selectivity of the Grignard exchange reaction is paramount. The goal is to replace a specific halogen atom—typically bromine or iodine—with magnesium, leaving the other halogens (like chlorine and fluorine) intact. The inherent reactivity order for halogen-magnesium exchange is I > Br > Cl > F. This selectivity allows for the preferential formation of the Grignard reagent at the site of the bromine atom.

Research into polyhalogenated arenes has demonstrated that reagents like iPrMgCl·LiCl can effectively promote selective Br/Mg exchange. nih.gov More recently, mixed-metal bimetallic reagents, such as sBu₂Mg·2LiOR (where R = 2-ethylhexyl), have been shown to facilitate highly efficient and regioselective Br/Mg exchanges in non-polar solvents like toluene at room temperature. nih.gov

Furthermore, the regioselectivity of the exchange can be fine-tuned by the addition of Lewis donor additives. For instance, the use of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can alter the coordination at the metal centers, in some cases switching the site of metalation on the aromatic ring. nih.gov This level of control is crucial for directing subsequent reactions to the desired position on the benzene ring. nih.gov

Diazotization and Fluorination Routes

An alternative and powerful strategy for synthesizing fluoroaromatic compounds involves the replacement of an amino group via a diazonium salt. thieme-connect.de To synthesize this compound using this method, one would start with the corresponding aniline precursor, 4-bromo-2-chloro-3-fluoroaniline.

The process involves two main steps: thieme-connect.deresearchgate.net

Diazotization: The aniline is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–10°C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Fluorodediazoniation (Schiemann Reaction): The diazonium salt is then decomposed in the presence of a fluoride (B91410) source to introduce the fluorine atom. A classic method is the Schiemann reaction, where the diazonium salt is isolated as a stable tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) salt. Gentle heating of this dry salt then yields the desired fluoroaromatic compound, nitrogen gas, and boron trifluoride. researchgate.net

A related one-pot method for diazotization and subsequent halogenation has been developed for similar compounds, where the diazonium salt is generated and immediately reacts with a halogen source, which can improve yield and operational safety by avoiding the isolation of the potentially unstable diazonium salt. google.com

Metal-Halogen Exchange Mechanisms

The metal-halogen exchange is a fundamental reaction in organometallic chemistry. In the context of forming a Grignard reagent from this compound, the reaction involves the transfer of the bromine atom from the aromatic ring to the magnesium metal. The mechanism for a selective Br/Mg exchange using a reagent like iPrMgCl involves an ate complex intermediate.

The increased reactivity of Turbo-Grignard reagents (R-MgCl·LiCl) is attributed to the role of LiCl in preventing the formation of inactive polymeric magnesium clusters. sigmaaldrich.com This leads to more accessible and reactive monomeric or dimeric organomagnesium species in solution. The exchange itself is believed to proceed through a four-centered transition state involving the aryl halide and the magnesium reagent. The greater polarizability and weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates the selective cleavage and exchange at the C-Br position. Highly reactive magnesium ate complexes, such as dibutylisopropylmagnesate (ⁱPrⁿBu₂MgLi), have been shown to be even more effective, enabling selective bromine-magnesium exchange at very low temperatures like -78 °C. acs.org

Emerging Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry places increasing emphasis on developing more sustainable and efficient processes. In the context of Grignard reagent formation for compounds like this compound, green chemistry principles are being applied to improve safety and reduce waste.

One significant development is the move from traditional batch processing to continuous flow chemistry. The formation of Grignard reagents is often accompanied by an undesired side reaction known as Wurtz coupling, where two halide molecules couple to form a biphenyl (B1667301) derivative. A recent study demonstrated that performing Grignard reagent formation in a continuous flow reactor can significantly improve selectivity and reduce the formation of the Wurtz coupling byproduct. chemrxiv.org This approach offers better control over reaction temperature and mixing, leading to a more efficient and cleaner reaction, which is a key goal of green chemistry. chemrxiv.org

Table 2: Comparison of Synthesis Approaches

| Approach | Advantages | Disadvantages | Relevance to Green Chemistry |

| Traditional Grignard (Batch) | Well-established, versatile | Potential for Wurtz coupling side products, thermal control can be challenging | Lower efficiency, more waste |

| Turbo-Grignard Reagents | Higher reactivity, milder conditions, better functional group tolerance sigmaaldrich.com | Requires stoichiometric use of LiCl | Improved efficiency and conditions |

| Diazotization (Schiemann) | Specific for introducing fluorine, high yields possible researchgate.net | Use of hazardous reagents (e.g., HF, diazonium salts), multi-step | Can involve hazardous materials |

| Continuous Flow Synthesis | Improved selectivity, reduced byproducts, better safety and control chemrxiv.org | Requires specialized equipment | Higher efficiency, less waste, improved safety |

Chemical Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, proceeding through a two-step addition-elimination mechanism. libretexts.orgwikipedia.org This process involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgstackexchange.com The reactivity of the aryl halide is significantly influenced by the nature of the substituents on the aromatic ring. uomustansiriyah.edu.iqbyjus.com

Influence of Multiple Halogen Substituents on Reactivity

The presence of multiple halogen substituents on a benzene (B151609) ring, as in 4-Chloro-2,3-difluorobromobenzene, has a pronounced effect on the reactivity of the molecule towards nucleophilic attack. Halogens act as electron-withdrawing groups through their inductive effect, which acidifies the aromatic ring and makes it more susceptible to nucleophilic attack. stackexchange.comchemistrysteps.com This electron-withdrawing capacity increases with the electronegativity of the halogen, following the order F > Cl > Br > I. uomustansiriyah.edu.iqyoutube.com

This trend has a direct impact on the rate of SNAr reactions. The highly electronegative fluorine atoms in this compound significantly activate the benzene ring towards nucleophilic addition, which is the rate-determining step of the SNAr mechanism. stackexchange.comuomustansiriyah.edu.iq The stabilization of the negatively charged Meisenheimer intermediate is crucial, and fluorine's strong inductive effect provides substantial stabilization, thereby lowering the activation energy of the reaction. stackexchange.com Consequently, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides, a reversal of the trend seen in SN1 and SN2 reactions where iodide is the best leaving group. chemistrysteps.comnih.gov Increasing the number of electron-withdrawing groups, such as halogens, further enhances the reactivity of the aryl halide. uomustansiriyah.edu.iq

Selectivity in Nucleophilic Displacements

In polyhalogenated benzenes, the position of nucleophilic attack is a critical aspect of selectivity. Generally, nucleophilic attack is favored at positions that are ortho or para to an electron-withdrawing group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgyoutube.com In the case of this compound, the fluorine atoms, being the most electronegative, exert the strongest activating effect.

However, the regioselectivity of nucleophilic displacement is not solely determined by the activation of the ring. The nature of the leaving group also plays a role. While fluorine is a powerful activating group, it is a poor leaving group compared to chlorine and bromine due to the strength of the C-F bond. chemistrysteps.comnih.gov In many SNAr reactions, the leaving group ability follows the order I > Br > Cl > F. researchgate.net This creates a complex interplay between the activating effect and the leaving group ability of the different halogens.

For this compound, the positions ortho and para to the fluorine atoms are activated. However, the bromine atom is generally a better leaving group than chlorine and fluorine. The selectivity of a given reaction will therefore depend on the specific reaction conditions, including the nature of the nucleophile and the solvent. nih.gov In some instances, a nucleophile might preferentially displace the bromine or chlorine atom due to their superior leaving group ability, despite the stronger activation provided by the fluorine atoms at other positions.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. researchgate.netyoutube.com Aryl bromides are common electrophilic partners in these transformations due to their optimal balance of reactivity and stability. The C-Br bond is weaker than the C-Cl and C-F bonds, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the initial step in the catalytic cycle. nih.gov

In the context of this compound, the significant difference in the reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for selective cross-coupling at the bromine-bearing carbon. This chemoselectivity is a valuable feature, enabling the introduction of a wide range of substituents at this position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. For instance, in a Suzuki coupling, this compound could be selectively coupled with an arylboronic acid in the presence of a palladium catalyst and a suitable base to form a substituted 2,3-difluoro-4-chlorobiphenyl derivative. researchgate.netnih.gov

| Reaction | Description |

| Suzuki-Miyaura Coupling | Reaction of an organoboron compound with an organohalide using a palladium catalyst and a base. |

| Heck Coupling | Reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. |

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl bromides. Nickel catalysts, for example, are often more cost-effective and can sometimes offer different or complementary reactivity to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of C-O, C-N, and C-S bonds.

These alternative catalytic systems provide a broader toolbox for the functionalization of this compound at the bromine position. The choice of catalyst and reaction conditions can be tailored to achieve specific bond formations and to tolerate various functional groups.

Computational and Theoretical Aspects of Reactivity

Computational chemistry provides valuable insights into the structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It can be employed to calculate optimized geometries, vibrational frequencies, and reaction pathways.

Detailed Research Findings:

For halogenated benzenes, DFT calculations can predict the relative energies of intermediates and transition states in reactions such as hydrodehalogenation and formylation. For instance, DFT studies on dichlorobenzenes have been used to analyze their vibrational spectra and understand the inductive effects of the chlorine atoms. nih.gov Similar calculations on 1-bromo-4-chlorobenzene (B145707) have been performed to assign vibrational modes. researchgate.net

For this compound, DFT calculations could be used to:

Determine the ground-state geometry and electronic structure.

Calculate the C-X (X = F, Cl, Br) bond dissociation energies to predict the selectivity of hydrodehalogenation.

Model the transition states for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to understand the reaction kinetics and mechanism.

Simulate the infrared and Raman spectra to aid in its experimental characterization. dp.tech

| Computational Method | Application to Halogenated Arenes | Relevance to this compound |

| DFT (B3LYP, etc.) | Calculation of optimized geometries, vibrational frequencies, reaction energies, and transition states. nih.govresearchgate.net | Predicting reactivity, selectivity in hydrodehalogenation, and spectroscopic properties. |

| Ab initio (HF, MP2) | Often used as a benchmark for DFT methods and for higher accuracy calculations of electronic properties. nih.gov | Providing a more accurate description of electron correlation effects. |

Electrostatic Potential and Sigma-Hole Analysis in Fluorinated Systems

The molecular electrostatic potential (MESP) is a valuable tool for understanding and predicting intermolecular interactions. youtube.com For halogenated compounds, the concept of a "sigma-hole" is particularly important. A sigma-hole is a region of positive electrostatic potential on the outermost portion of a covalently bonded halogen atom, which allows it to act as a Lewis acid and form halogen bonds.

Detailed Research Findings:

Studies on polycyclic aromatic hydrocarbons and other halogenated molecules have shown that the MESP can reveal regions of negative potential, which are susceptible to electrophilic attack. researchgate.net In polyhalogenated benzenes, the interplay of multiple halogen substituents can lead to complex MESP surfaces.

For this compound, an MESP analysis would likely reveal:

A positive sigma-hole on the bromine atom, making it a potential halogen bond donor.

Negative electrostatic potential associated with the pi-system of the benzene ring, although this would be significantly reduced by the electron-withdrawing effects of the halogens.

The influence of the ortho-difluoro and meta-chloro arrangement on the size and magnitude of the sigma-hole on the bromine atom. This information is crucial for predicting its interactions in crystal engineering and biological systems.

Molecular Dynamics Simulations of Halogenated Benzene Reactions

Molecular dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules, providing insights into dynamic processes such as reaction dynamics, solvation, and conformational changes.

Detailed Research Findings:

MD simulations have been used to study liquid mixtures of benzene and chlorobenzene, revealing details about their molecular arrangement and interactions. sibran.ru Simulations of solvated benzene have also provided insights into the structure of the surrounding solvent. researchgate.net For halogenated benzene derivatives, MD simulations can be used to understand their behavior in different solvent environments and their transport properties. koreascience.kr

For this compound, MD simulations could be employed to:

Study its aggregation behavior in solution.

Simulate its diffusion and transport across membranes.

Investigate the dynamics of its interaction with catalysts or other reactants in solution, providing a more complete picture of the reaction environment.

Applications in Advanced Organic Synthesis and Materials Science

A Cornerstone in Pharmaceutical and Agrochemical Synthesis

The strategic placement of three different halogen atoms on the benzene (B151609) ring makes 4-Chloro-2,3-difluorobromobenzene a highly valuable precursor in the synthesis of a wide array of pharmaceutical and agrochemical compounds. nordmann.global The differential reactivity of the bromine, chlorine, and fluorine atoms allows for selective chemical transformations, enabling the construction of intricate molecular frameworks.

Crafting Pharmaceutical Intermediates

The utility of halogenated benzene derivatives in pharmaceutical synthesis is well-established, and this compound is a key player in this field. It serves as a crucial intermediate for introducing chloro and fluoro groups into organic molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nordmann.global

While direct synthesis pathways for specific drugs like Fluconazole using this compound are not extensively documented in publicly available literature, the synthesis of precursors for antifungal agents often involves halogenated benzene structures. For instance, the synthesis of Fluconazole, a widely used antifungal medication, famously utilizes 2,4-difluorobromobenzene as a key intermediate. The structural similarities suggest the potential for related compounds like this compound to be explored in the synthesis of novel antifungal agents or other pharmaceutical intermediates.

Spawning Derivatives with Potential Biological Activities

The inherent reactivity of this compound allows for its modification into a diverse range of derivatives with potential biological activities. The fields of medicine and pesticide chemistry actively utilize such intermediates to synthesize complex molecules, including new drug candidates, hormones, and other bioactive molecules. chemicalbook.com The introduction of different functional groups at the positions of the halogen atoms can lead to the discovery of compounds with novel therapeutic or agrochemical properties. Research in this area is ongoing, with the aim of developing next-generation pharmaceuticals and crop protection agents.

A Building Block for Functional Materials

Beyond its applications in the life sciences, this compound and its derivatives play a role in the development of advanced functional materials. nordmann.global The presence of fluorine atoms, in particular, can impart unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.

Engineering Liquid Crystal Display (LCD) Components and Intermediates

Fluorinated compounds are integral to the formulation of liquid crystal mixtures used in modern display technologies. The synthesis of liquid crystal materials often involves intermediates derived from fluorinated benzenes. For example, 2,3-difluorobromobenzene is a known precursor in the synthesis of liquid crystals. The introduction of fluorine atoms can influence key properties of liquid crystals, such as their dielectric anisotropy and viscosity, which are crucial for the performance of LCDs. While direct evidence of this compound's use is not prominent, its structural features align with the requirements for intermediates in this field.

Advancing Chemical Sensor Technology

The development of highly sensitive and selective chemical sensors is an area of intense research. While specific applications of this compound in chemical sensors are not widely reported, the broader class of halogenated aromatic compounds is utilized in the design of sensor materials. The electronic properties and potential for functionalization of these molecules make them suitable candidates for creating recognition elements in various sensing platforms.

Illuminating the Future with Organic Electroluminescent Devices

Organic Solar Cells

In the quest for efficient and cost-effective renewable energy sources, organic solar cells (OSCs) represent a promising technology. The performance of these devices is intrinsically linked to the chemical structure of the organic semiconductor materials used in their active layers. While specific studies detailing the direct use of this compound in market-ready OSCs are not yet prevalent, its potential lies in its utility as a precursor for synthesizing more complex organic semiconductor molecules.

The strategic placement of fluorine atoms in organic semiconductors is a well-established method for tuning their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is critical for optimizing the charge separation and transport within the solar cell. This compound can serve as a starting material for introducing a difluorinated phenyl unit into larger conjugated systems, a common motif in high-performance donor and acceptor materials for OSCs. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in building the polymeric or small-molecule backbones of these semiconductors.

Exploration in Emerging Fields

The unique electronic and structural features of this compound also position it as a compound of interest in several rapidly developing areas of materials science.

Borophene, Graphene, and Supramolecular Chemistry

The functionalization of two-dimensional materials like borophene and graphene is a key area of research aimed at tailoring their properties for specific applications. Halogenated aromatic compounds can be used to modify the surfaces of these materials, thereby altering their electronic characteristics, dispersibility, and reactivity. While direct application of this compound in this context is still under exploration, its potential as a precursor to functionalizing agents is significant. For instance, it could be converted into organometallic reagents or other reactive species that can then be grafted onto the surface of borophene or graphene.

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, halogen bonding has emerged as a powerful tool for constructing complex architectures. The chlorine and bromine atoms on the this compound ring can act as halogen bond donors, enabling the formation of predictable and stable assemblies with other molecules. This could lead to the development of new liquid crystals, gels, and other functional materials with ordered structures.

Advanced Polymer and Composite Materials

The incorporation of fluorine atoms into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. This compound serves as a valuable monomer or precursor for the synthesis of fluorinated polymers. Through polymerization reactions, the difluorinated phenyl unit can be integrated into the polymer backbone, leading to materials with enhanced performance characteristics. These advanced polymers can find applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries.

Catalysis and Ligand Design

In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the activity and selectivity of a catalyst. Phosphine ligands, in particular, are widely used in a variety of catalytic reactions. This compound can be used as a starting material for the synthesis of novel phosphine ligands.

The synthesis of such ligands often involves the reaction of an organometallic reagent, derived from the halogenated aromatic compound, with a phosphorus halide. By strategically modifying the substituents on the phenyl ring, it is possible to fine-tune the electronic and steric properties of the resulting phosphine ligand. This, in turn, allows for the optimization of the catalyst's performance in specific chemical transformations, such as cross-coupling reactions or asymmetric hydrogenation. The presence of the chloro and fluoro groups on the ligand backbone can influence the electron density at the metal center, thereby affecting the catalytic cycle.

Below is a table summarizing the potential applications of this compound and the role it plays in each field.

| Field of Application | Role of this compound | Potential Impact |

| Organic Solar Cells | Precursor for organic semiconductor synthesis | Fine-tuning of electronic properties for improved device efficiency. |

| Borophene and Graphene | Precursor for surface functionalizing agents | Modification of 2D material properties for tailored applications. |

| Supramolecular Chemistry | Halogen bond donor | Construction of ordered molecular assemblies and novel materials. |

| Advanced Polymers | Monomer or precursor for fluorinated polymers | Creation of materials with high thermal stability and chemical resistance. |

| Composite Materials | Additive or modifier | Enhancement of properties such as flame retardancy and mechanical strength. |

| Catalysis and Ligand Design | Starting material for phosphine ligand synthesis | Development of highly efficient and selective catalysts for chemical reactions. |

Computational Chemistry and Spectroscopic Characterization Advanced

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical methods are essential for elucidating the electronic structure, which governs the chemical reactivity and photophysical properties of a molecule. For polyhalogenated benzenes, these studies reveal complex interactions between the halogen substituents and the aromatic π-system.

The substitution of hydrogen atoms with fluorine atoms on a benzene (B151609) ring leads to significant changes in the molecule's electronic properties, a phenomenon often termed the "perfluoro effect". nih.govchemrxiv.org This effect is primarily driven by the high electronegativity of fluorine, which imparts a strong negative inductive effect. nih.gov Quantum chemical calculations show that electron-withdrawing fluorine substituents have a more pronounced stabilizing influence on the σ molecular orbitals than on the π molecular orbitals. acs.org

In the case of 4-Chloro-2,3-difluorobromobenzene, the two adjacent fluorine atoms are expected to significantly lower the energy of the frontier molecular orbitals. nih.gov This stabilization can alter the ordering and energy gaps between electronic states. For instance, studies on hexafluorobenzene have shown that the perfluoro effect induces vibronic coupling between the lowest-energy 1B2u (ππ) and 1E1g (πσ) excited states by selectively stabilizing the σ-type states. nih.govchemrxiv.org This coupling can lead to broad, featureless absorption bands and large Stokes shifts in fluorescence, a characteristic that would be anticipated in the spectroscopic analysis of this compound. nih.gov The redistribution of electron density towards the fluorine atoms alters the electrostatic potential of the molecule, particularly affecting the π-cloud of the benzene ring. nih.gov

Table 1: Expected Consequences of the Perfluoro Effect on this compound

| Property | Expected Effect | Rationale |

|---|---|---|

| Molecular Orbitals | Stabilization of both σ and π orbitals, with a stronger effect on σ orbitals. acs.org | High electronegativity and strong inductive effect of fluorine atoms. nih.gov |

| Electronic States | Altered energy levels and potential for vibronic coupling between excited states. nih.govchemrxiv.org | Selective stabilization of σ-type states relative to π-type states. nih.gov |

| Absorption Spectrum | Broadening of absorption bands. nih.govchemrxiv.org | Vibronic coupling distorts the excited-state minimum geometry. nih.gov |

| Emission Spectrum | Potential for a significant Stokes shift in fluorescence. chemrxiv.org | Geometry relaxation in the excited state. |

| Electrostatic Potential | Increased positive potential on the benzene ring's π-cloud. nih.gov | Electron density is pulled toward the electronegative fluorine atoms. nih.gov |

Conical intersections (CIs) are points of degeneracy between two electronic potential energy surfaces and play a critical role in the photochemistry of polyatomic molecules by facilitating ultrafast, non-radiative electronic transitions. frontiersin.orgresearchgate.net The study of CIs is crucial for understanding the pathways of de-excitation from electronically excited states. kyoto-u.ac.jp For aromatic molecules like benzene, theoretical calculations have identified CIs between the S2/S1 and S1/S0 electronic states that provide rapid decay channels back to the ground state, contributing to their photostability. kyoto-u.ac.jprsc.orgsemanticscholar.org

For this compound, the substitution pattern is expected to influence the topology and energies of these critical CI seams. The presence of heavy atoms like chlorine and bromine, along with the electron-withdrawing fluorine atoms, will likely alter the geometry and energy landscape of the excited states. Computational studies would be necessary to map the potential energy surfaces and locate the minimum energy crossing points. The interplay between the nuclear velocity and the derivative non-adiabatic coupling vector field in the vicinity of these CIs would govern the efficiency of population transfer between states. frontiersin.org Understanding these nonadiabatic transitions is key to predicting the photochemical behavior and fate of the molecule upon absorption of UV light. researchgate.net

Computational Modeling of Molecular Interactions

The halogen substituents on this compound are pivotal in defining its intermolecular interactions, which dictate its physical properties in the condensed phase, such as crystal packing and solubility.

Halogen bonding is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov In this compound, the bromine atom, and to a lesser extent the chlorine atom, can act as halogen bond donors. The strength of the σ-hole increases in the order F < Cl < Br < I, making the bromine atom the primary site for this interaction. nih.gov

Beyond conventional halogen bonds, other non-covalent interactions are significant:

F···F Interactions: Interactions between fluorine atoms are common in the solid state of fluorinated compounds. researchgate.net These can be classified as Type I, where the interaction is dominated by minimizing repulsion, or Type II, where the electrophilic region of one fluorine interacts with the nucleophilic region of another, suggesting a weak halogen-bond-like character. researchgate.net

C-F···π Interactions: The fluorine atoms can also engage in interactions with the π-systems of adjacent aromatic rings. The nature of fluorine's participation as a halogen bond donor is sensitive to its electronic environment; the presence of other electron-withdrawing groups can enhance its electropositive character, making such interactions more favorable. rsc.org

π-π Stacking: The aromatic ring itself can participate in π-π stacking interactions, which are influenced by the electrostatic changes induced by the halogen substituents. nih.gov

Computational models are crucial for quantifying the energies and geometries of these varied and often competing interactions. nih.gov

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Halogen Bond | C-Br / C-Cl | Lewis Base (e.g., N, O, π-system) | A directional interaction involving the σ-hole on the bromine or chlorine atom. nih.gov |

| F···F Interaction | C-F | C-F | Can be either repulsive (Type I) or weakly attractive (Type II), influencing crystal packing. researchgate.net |

| C-F···π Interaction | C-F | Aromatic π-system | An interaction between a fluorine atom and the electron cloud of a nearby aromatic ring. rsc.org |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Attraction between the π-systems of two aromatic rings, modulated by substituents. nih.gov |

Molecular dynamics (MD) simulations are a powerful tool for studying the bulk properties of materials, but their accuracy is entirely dependent on the underlying force field—a set of parameters and functions that describe the potential energy of the system. unipi.it Developing accurate force fields for polyhalogenated compounds is challenging due to two main factors:

Anisotropy: The electron distribution around a bonded halogen atom is not spherical, leading to the formation of the electropositive σ-hole. Standard force fields often treat atoms as simple point charges and fail to capture this anisotropy, leading to inaccurate representations of halogen bonding. nih.govarxiv.org

Polarizability: Halogen atoms are polarizable, meaning their electron clouds can be distorted by local electric fields. This effect is crucial for accurately modeling interactions in the condensed phase. nih.gov

To address these challenges, advanced polarizable force fields have been developed. The classical Drude oscillator model, for example, introduces an auxiliary charged particle attached to the atom by a spring, mimicking electronic polarizability. nih.gov Another approach is the Polarizable Ellipsoidal Force Field (PEFF) model, which is specifically designed to handle the coupled σ-holes present in polyhalogenated molecules. arxiv.orgarxiv.org The development of such force fields relies on fitting parameters to reproduce high-level quantum mechanical data, such as dipole moments and interaction energies, as well as experimental data like enthalpies of vaporization and molecular volumes. unipi.itnih.gov

Table 3: Key Considerations for Force Field Parameterization of Polyhalogenated Aromatics

| Feature | Challenge | Advanced Approach |

|---|---|---|

| Electrostatics | Capturing the anisotropic charge distribution (σ-hole) of halogen atoms. arxiv.org | Use of off-center charges, multipole expansions, or virtual particles. nih.gov |

| Polarizability | Accounting for the response of the electron cloud to the local environment. | Inclusion of inducible dipoles or Drude oscillator models. nih.gov |

| van der Waals | Defining appropriate Lennard-Jones parameters for halogen atoms. | Optimization to reproduce experimental pure solvent properties (e.g., density, enthalpy of vaporization). nih.gov |

| Transferability | Ensuring parameters are valid across a range of similar molecules. | Systematic parameterization against quantum mechanical and experimental data for a series of compounds. unipi.itarxiv.org |

Aromatic halogenation is a classic example of electrophilic aromatic substitution. The reaction typically involves the formation of a prereaction complex between the aromatic substrate and the halogenating agent (e.g., Br₂), often activated by a Lewis acid catalyst. youtube.com Computational modeling can provide significant insights into the structure and stability of this intermediate complex.

For this compound, further halogenation would involve the formation of a complex where the electrophile interacts with the π-electron system of the ring. The existing substituents direct the position of the incoming electrophile. Quantum chemical calculations can be used to:

Determine the geometry of the prereaction complex.

Calculate the binding energy between the aromatic ring and the electrophile.

Evaluate the activation energies for attack at different positions on the ring, thereby predicting the regioselectivity of the reaction.

These computational studies help to rationalize the observed product distributions in electrophilic substitution reactions of polyhalogenated aromatic compounds.

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

The unequivocal structural determination and in-depth characterization of "this compound" and its derivatives necessitate the application of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's electronic environment, connectivity, and three-dimensional arrangement.

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding halogen substituents. The electron-withdrawing nature of the fluorine and chlorine atoms will likely shift the proton signals to a lower field (higher ppm values) compared to unsubstituted bromobenzene. The coupling constants will reveal the relative positions of the protons and their interactions with the neighboring fluorine atoms. For the related compound, 2,3-difluorobromobenzene, the aromatic protons appear as multiplets in the region of δ 7.00-7.47 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The spectrum of this compound will display six distinct signals for the aromatic carbons. The chemical shifts will be significantly affected by the attached halogens. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, which are characteristic of fluorinated aromatic compounds. For instance, in 2,3-difluorobromobenzene, the carbon atoms attached to fluorine show large coupling constants (J = 248.8 Hz and J = 251.9 Hz) chemicalbook.com. The carbon attached to bromine and chlorine will also have their chemical shifts influenced by the electronegativity and heavy atom effect of these halogens.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts of these fluorine atoms will be indicative of their electronic environment. Furthermore, F-F coupling between the adjacent fluorine atoms will be observed, providing definitive evidence for their ortho relationship. In 2,3-difluorobromobenzene, the fluorine signals appear as multiplets around δ -130.9 and -134.8 ppm chemicalbook.com.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 7.5 | m | J(H,H), J(H,F) |

| ¹³C | 110 - 155 | d, dd | J(C,F) |

| ¹⁹F | -130 to -140 | m | J(F,F) |

| Note: This table presents predicted data based on the analysis of similar compounds, as direct experimental values for this compound are not readily available in the searched literature. |

Mass Spectrometry (MS and HR-ESI-MS) for Complex Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For complex derivatives of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable.

Mass Spectrometry (MS): In a standard mass spectrum, the molecular ion peak (M+) of this compound would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio) and one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atoms miamioh.edu. For instance, the mass spectrum of 2,3-difluorobromobenzene shows a strong molecular ion peak and a significant fragment corresponding to the loss of the bromine atom [M-Br]+ chemicalbook.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): For more complex derivatives, HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. This technique is especially useful for confirming the successful synthesis of derivatives and for identifying unknown products. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

| Ion | Predicted m/z | Expected Isotopic Pattern |

| [M]+ | 225.9 | Presence of Br and Cl isotopes |

| [M-Cl]+ | 190.9 | Presence of Br isotopes |

| [M-Br]+ | 147.0 | Presence of Cl isotopes |

| [M-Br-Cl]+ | 112.0 | No characteristic halogen pattern |

| Note: This table presents predicted data based on the elemental composition of this compound. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to be observed in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 700-900 cm⁻¹ range. The C-F stretching vibrations are typically strong and appear in the 1000-1300 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found at lower frequencies, generally in the 500-800 cm⁻¹ and 400-600 cm⁻¹ regions, respectively libretexts.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the C-halogen bonds can also be observed. For related dihalogenated benzenes, intense Raman bands are observed for the ring breathing modes umich.edu.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1300 | IR |

| C-Cl Stretch | 500 - 800 | IR, Raman |

| C-Br Stretch | 400 - 600 | IR, Raman |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | IR |

| Note: This table presents expected vibrational frequencies based on general correlations for substituted benzenes. |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Environmental and Toxicological Research Advanced Perspectives

The environmental fate and potential toxicity of synthetic chemical compounds are of paramount importance in contemporary environmental science. Polyhalogenated aromatic hydrocarbons (PHAHs), a class of compounds characterized by the presence of multiple halogen atoms on an aromatic ring, are of particular interest due to their widespread industrial use and potential for environmental persistence and bioaccumulation. nih.gov This article focuses on the chemical compound 4-Chloro-2,3-difluorobromobenzene, exploring its degradation pathways, potential metabolic transformations, and the application of computational models to predict its toxicological profile.

Degradation Pathways of Halogenated Aromatic Contaminants

The persistence of halogenated aromatic contaminants in the environment is largely determined by their susceptibility to degradation processes. These processes can be broadly categorized into abiotic and biotic pathways, with significant research focused on developing methods to enhance the breakdown of these often-recalcitrant molecules.

Catalytic hydrodehalogenation (HDH) is a promising technology for the remediation of water contaminated with halogenated organic compounds. mdpi.com This process involves the reaction of the halogenated contaminant with a hydrogen source in the presence of a metal catalyst, leading to the cleavage of carbon-halogen bonds and their replacement with hydrogen atoms.

Palladium (Pd)-based catalysts are frequently employed for this purpose due to their high catalytic activity. mdpi.com The general mechanism involves the adsorption of the halogenated aromatic compound onto the catalyst surface, followed by the dissociative adsorption of hydrogen. The adsorbed hydrogen atoms then react with the halogen substituents, leading to their removal and the formation of a less halogenated, and typically less toxic, product. For a compound like this compound, the reactivity of the carbon-halogen bonds is expected to follow the order C-Br > C-Cl > C-F, suggesting that debromination would be the most facile step in the HDH process.

Interactive Table: Catalytic Hydrodehalogenation of Halogenated Aromatic Compounds

| Catalyst System | Target Contaminant | Key Findings |

|---|---|---|

| Pd/C | Polychlorinated Biphenyls (PCBs) | Effective dechlorination at ambient temperature and pressure. |

| Rh-Pd/TiO2 | Chlorophenols | High efficiency in the removal of chlorine atoms from the aromatic ring. |

Oxidative degradation offers another significant pathway for the breakdown of halogenated aromatic contaminants. This can occur through various mechanisms, including advanced oxidation processes (AOPs) and microbial-mediated oxidation. AOPs often involve the generation of highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its cleavage and mineralization.

In the context of microbial degradation, certain fungi, particularly white-rot fungi, produce extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can oxidize a wide range of aromatic pollutants. nih.gov These enzymes generate radical species that can initiate the degradation of even highly recalcitrant compounds. For this compound, oxidative attack could potentially lead to the formation of halogenated phenols and catechols, which may be further degraded. nih.gov Studies on the oxidation of polychlorinated benzenes have shown that engineered cytochrome P450 enzymes can convert these inert compounds into more readily degradable chlorophenols. nih.gov

Metabolic Pathways and Biochemical Transformations in Biological Systems

The biotransformation of halogenated aromatic compounds in living organisms is a critical area of study for understanding their toxicokinetics and potential for bioaccumulation. These processes are primarily mediated by enzymes that can either detoxify or, in some cases, activate these compounds to more toxic metabolites.

The enzymatic machinery for the biotransformation of halogenated arenes is diverse and can involve both oxidative and reductive reactions. nih.govnih.gov Cytochrome P450 monooxygenases, for instance, are key enzymes in the initial oxidation of aromatic compounds, often leading to the formation of epoxides which can then be hydrolyzed to dihydrodiols or rearranged to form phenols. wur.nl

For a compound such as this compound, microbial degradation pathways are likely to be initiated by dioxygenase enzymes. nih.gov These enzymes incorporate two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. chemicalbook.com Subsequent dehydrogenation can lead to the formation of a substituted catechol. This catechol can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the breakdown of the aromatic structure. nih.gov

Research on the microbial oxidation of 1-bromo-2,3-difluorobenzene (B1273032) by Pseudomonas putida has shown the formation of cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene, indicating that a similar initial hydroxylation is a plausible metabolic step for this compound. chemicalbook.com

Interactive Table: Key Enzymes in Halogenated Arene Biotransformation

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| Dioxygenases | Incorporation of two hydroxyl groups into the aromatic ring. nih.gov | Likely the initial step in microbial degradation, leading to a dihydroxylated intermediate. chemicalbook.com |

| Monooxygenases | Introduction of a single oxygen atom, often forming phenols. nih.gov | Potential for formation of halogenated phenols as metabolites. |

| Dehalogenases | Cleavage of carbon-halogen bonds. nih.gov | Crucial for the detoxification and complete mineralization of the compound. |

Computational Toxicology and Predictive Modeling for Polyhalogenated Compounds

Given the vast number of chemical compounds in commerce and the ethical and practical limitations of animal testing, computational toxicology has emerged as a vital tool for predicting the potential toxicity of chemicals. altex.org These in silico methods are particularly valuable for data-poor compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. nih.govnih.gov For halogenated benzenes, QSAR models have been developed to predict their toxicity to various organisms, often using physicochemical properties like the octanol-water partition coefficient (log K_ow_) as descriptors. nih.gov A higher log K_ow_ generally correlates with increased toxicity, as it suggests a greater potential for bioaccumulation in the lipid-rich tissues of organisms. The predicted XLogP3 for this compound is 3.4, suggesting a moderate degree of hydrophobicity. nih.gov

Read-across is another powerful in silico technique used to fill data gaps for a target chemical by using data from structurally similar source chemicals. nih.govtoxicology.org The underlying assumption is that structurally similar compounds will have similar toxicological properties. For this compound, a read-across approach would involve identifying structurally related compounds for which toxicological data are available. For example, data from other chloro- and bromo-substituted difluorobenzenes could be used to infer the potential hazards of the target compound. The reliability of a read-across assessment depends on a clear justification of the similarity between the source and target compounds, including an understanding of their common metabolic pathways and mechanisms of toxicity. nih.gov

Interactive Table: Computational Toxicology Approaches for this compound

| Approach | Description | Application to this compound |

|---|---|---|

| QSAR | Mathematical models that correlate chemical structure with toxicity. nih.govnih.gov | Prediction of aquatic toxicity based on physicochemical properties like log K_ow_. |

| Read-Across | Using data from structurally similar compounds to predict the toxicity of a data-poor chemical. nih.govtoxicology.org | Inferring potential hazards by comparing with toxicological data of other polyhalogenated benzenes. |

In Silico Assessment of Hazard and Dose-Response

In the absence of extensive empirical data for this compound, computational, or in silico, approaches provide a rapid and cost-effective means to predict its potential hazards and dose-response characteristics. nih.govfrontiersin.org These methods leverage the compound's chemical structure to estimate its toxicological properties by comparing it to other chemicals with known toxicities. nih.govdergipark.org.tr

The process of building a predictive model involves several key steps: data collection, chemical description, model building, and evaluation. frontiersin.org Computational toxicology utilizes a variety of models, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and other cheminformatics tools. nih.govplos.org These models integrate data on chemical structure, physical-chemical properties, and toxicogenomics to forecast potential health hazards. nih.gov For instance, the general procedure for building a predictive model includes data collection, data description, model building, and model evaluation. frontiersin.org

Publicly available statistical packages and machine learning methods have accelerated the creation of these predictive models. nih.gov Web servers and specialized software can predict various toxicity endpoints. For example, tools can estimate mutagenicity, carcinogenicity, and hepatotoxicity based on a compound's structure. nih.gov They may use a decision tree approach or graph-based signatures to make these predictions. nih.gov For halogenated compounds, which can be highly stable and lipophilic, these predictions are crucial for understanding their potential to persist and accumulate in biological systems. epa.gov

The table below illustrates the type of output generated from in silico toxicity prediction tools, using endpoints commonly assessed for halogenated aromatic compounds. The values presented are hypothetical for this compound and are intended for illustrative purposes to show what a computational assessment would entail.

Interactive Table: Predicted Hazard Endpoints for this compound

| Toxicological Endpoint | Prediction Method | Predicted Outcome | Confidence Level |

| Mutagenicity (Ames) | QSAR / Structural Alerts | Negative | Moderate |

| Carcinogenicity | QSAR / Structural Alerts | Inactive | Low |

| Hepatotoxicity | Machine Learning Model | Potential for liver effects | Moderate |

| Endocrine Disruption (AhR) | Docking Simulation | Active | High |

| Developmental Toxicity | Read-Across | Possible | Low |

Dose-response relationships can also be estimated in silico. By modeling the interactions of this compound with biological targets, such as the Aryl hydrocarbon Receptor (AhR), it is possible to predict the concentration at which adverse effects might occur. nih.gov This is often accomplished using molecular docking simulations and comparing the compound's binding affinity to that of well-studied toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Risk Assessment Methodologies for Organohalogen Compounds

The risk assessment of organohalogen compounds like this compound follows a structured, multi-step process designed to characterize the potential for adverse health effects in exposed populations. nih.gov This framework is essential for managing the risks associated with this large and diverse class of chemicals, many of which are recognized for their persistence and potential toxicity. epa.govnih.gov

The standard risk assessment process comprises four main stages:

Hazard Identification : This step determines whether a chemical can cause adverse health effects. For organohalogens, this involves reviewing epidemiological studies, animal bioassays, and in vitro data. nih.gov Given the frequent lack of specific data for every compound, a "class approach" or grouping of similar chemicals is often employed. epa.gov For halogenated aromatic hydrocarbons (HAHs), hazards such as chloracne, liver dysfunction, and potential carcinogenicity are well-documented for some members of the class. epa.gov

Dose-Response Assessment : This stage quantifies the relationship between the dose of the chemical and the incidence of adverse health effects. nih.gov For carcinogenic risk, this is often expressed as a slope factor, while for non-carcinogenic effects, a reference dose (RfD) or minimal risk level (MRL) is derived. nih.gov

Exposure Assessment : This involves estimating the extent of human contact with the chemical. It considers various routes of exposure (inhalation, ingestion, dermal contact) and pathways through the environment. nih.gov Since many organohalogens are persistent, they can be found in air, water, soil, and the food chain. epa.gov

Risk Characterization : The final step integrates the information from the previous three stages to estimate the probability and severity of adverse health effects in a specific population. nih.gov This provides a basis for regulatory decisions and risk management strategies.

A key methodology used for mixtures of halogenated aromatic hydrocarbons is the Toxicity Equivalency Factor (TEF) approach. epa.govnih.gov This method is applied to compounds that act through a common mechanism, typically binding to the AhR. nih.gov The toxicity of an individual compound is expressed relative to the most potent compound in the class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. epa.gov The total toxicity of a mixture is then calculated as the sum of the concentrations of each compound multiplied by its respective TEF, resulting in a single Toxic Equivalence (TEQ) value. epa.govnih.gov

Interactive Table: Illustrative Toxic Equivalency Factors (TEFs) for select Aryl Hydrocarbon Receptor (AhR) Agonists

| Compound | WHO-TEF (2005) |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

Note: This table provides examples of established TEFs and is for illustrative purposes. A TEF for this compound has not been established.

This TEF methodology is scientifically valid when there is a consistent database of information, evidence of additive effects, and a shared mechanism of action among the compounds. nih.gov For a novel compound like this compound, its potential to be included in such a scheme would first require experimental confirmation of its ability to act as an AhR agonist.

Future Directions and Interdisciplinary Research Opportunities

Design of Novel Catalysts for Selective Transformations